molecular formula C20H18O5 B2639599 (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 858766-72-0

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2639599
CAS No.: 858766-72-0
M. Wt: 338.359
InChI Key: RNPVAPMNMVXZMW-ZDLGFXPLSA-N
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Description

(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold with a 3-methoxybenzylidene substituent at the C2 position and an isobutyrate ester at the C6 position. The Z-configuration of the benzylidene double bond is critical for its biological activity, as geometric isomerism often dictates molecular interactions with targets like tubulin . This compound belongs to a class of molecules investigated for anticancer properties, particularly due to their ability to inhibit tubulin polymerization by targeting the colchicine-binding site . Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX, WinGX) for precise determination of stereochemistry and intermolecular interactions .

Properties

IUPAC Name

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)20(22)24-15-7-8-16-17(11-15)25-18(19(16)21)10-13-5-4-6-14(9-13)23-3/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVAPMNMVXZMW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of 3-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes. Its structural features make it a valuable tool for understanding the behavior of related natural products and synthetic analogs.

Medicine

In the field of medicine, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets can be exploited to design drugs with improved efficacy and selectivity.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate and analogous aurone derivatives:

Compound Substituents Biological Activity (IC₅₀) Selectivity/Toxicity Target
This compound C2: 3-methoxybenzylidene; C6: isobutyrate Not explicitly reported Presumed low toxicity (based on structural analogs) Tubulin (colchicine site)
Aurone 5a C2: 1-ethyl-5-methoxyindol-3-ylmethylene; C6: cyanoethoxy <100 nM (PC-3 cells) No hERG inhibition; minimal weight loss in mice Tubulin (colchicine site)
Aurone 5b C2: pyridin-4-ylmethylene; C6: 2,6-dichlorobenzyloxy <100 nM (leukemia cells) High potency in T-ALL zebrafish model Tubulin (colchicine site)
Colchicine Natural alkaloid with tricyclic structure ~20–50 nM (varies by cell line) High systemic toxicity Tubulin (colchicine site)

Key Findings:

Structural Modifications and Potency :

  • The isobutyrate ester at C6 in the target compound may enhance metabolic stability compared to simpler hydroxy or ether substituents (e.g., in 5a/5b), though this requires validation via pharmacokinetic studies .
  • The 3-methoxybenzylidene group at C2 likely contributes to tubulin-binding affinity, as methoxy groups are common in aurones for optimizing hydrophobic interactions with the colchicine pocket .

The target compound’s activity profile is inferred to align with these analogs due to shared structural motifs . Unlike colchicine, aurones generally show reduced off-target effects (e.g., 5a lacks hERG inhibition), suggesting improved therapeutic windows for the target compound .

Mechanistic Insights :

  • Molecular docking studies of aurones (e.g., 5a) confirm binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest. The target compound’s 3-methoxy group may strengthen π-π stacking with tubulin residues (e.g., βTyr310), enhancing binding stability .

Crystallographic Validation :

  • Tools like SHELXL and ORTEP-3 are essential for resolving the Z-configuration and intermolecular interactions critical for activity. For example, SHELX’s refinement algorithms ensure accurate modeling of the benzylidene moiety’s stereoelectronic effects .

Biological Activity

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a reaction involving 3-methoxybenzaldehyde and appropriate diketones under acidic conditions. The typical procedure involves:

  • Reagents : 3-methoxybenzaldehyde, isobutyric acid, and a catalyst (e.g., p-toluenesulfonic acid).
  • Procedure :
    • Mix the aldehyde with the diketone in a solvent (e.g., ethanol).
    • Heat the mixture under reflux for several hours.
    • Isolate the product via crystallization or chromatography.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : The antimicrobial activity is attributed to the presence of functional groups that interact with microbial cell membranes, disrupting their integrity and function.
  • Tested Strains : Efficacy has been demonstrated against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.

Table 1: Antimicrobial Activity Results

CompoundTest StrainMinimum Inhibitory Concentration (MIC)
AMRSA32 µg/mL
BE. coli16 µg/mL
CS. aureus8 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments indicate that while some derivatives of this compound exhibit high cytotoxicity towards cancer cell lines, they show lower toxicity to normal cells.

  • Cell Lines Tested : Commonly used cell lines include HeLa (cervical cancer) and L929 (mouse fibroblast).
  • Results :

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
AHeLa10045
BL92910085
CHeLa5070

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : Interaction with lipid membranes can lead to increased permeability and eventual cell lysis.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives have been shown to activate apoptotic pathways in tumor cells.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on MRSA Infections : A derivative was tested in a clinical trial for its ability to reduce MRSA colonization in patients undergoing surgery.
  • Cancer Treatment Trials : Compounds similar to this compound have been evaluated for their potential as adjunct therapies in chemotherapy regimens.

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